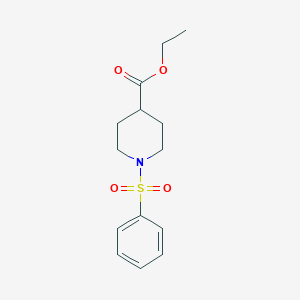

Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate

Overview

Description

Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C14H19NO4S It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with phenylsulfonyl chloride and ethyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or analgesic properties, is ongoing.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The piperidine ring can also interact with receptor sites, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Ethyl 4-piperidinecarboxylate: A simpler piperidine derivative without the phenylsulfonyl group.

Phenylsulfonylpiperidine: Lacks the ethyl ester group but contains the phenylsulfonyl moiety.

Piperidine-4-carboxylate derivatives: Various derivatives with different substituents on the piperidine ring.

Uniqueness

Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate is unique due to the presence of both the phenylsulfonyl and ethyl ester groups, which confer distinct chemical properties and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of key enzymes involved in neurodegenerative diseases. This article delves into the synthesis, biological evaluations, and molecular docking studies related to this compound, highlighting its pharmacological potential.

Synthesis and Characterization

This compound was synthesized through a multi-step process involving the reaction of ethyl piperidine-4-carboxylate with phenylsulfonyl chloride. The resulting compound was characterized using various spectroscopic techniques, including IR, ^1H-NMR, and EI-MS, confirming its structure and purity .

Enzyme Inhibition

One of the primary biological activities investigated for this compound is its inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in the hydrolysis of acetylcholine, and their inhibition is a therapeutic strategy in treating Alzheimer's disease.

- In vitro Studies : The compound demonstrated significant inhibitory activity against both AChE and BChE. The IC50 values for AChE inhibition were reported to be in the micromolar range, indicating a potent effect compared to standard inhibitors .

- Molecular Docking : Molecular docking studies using AutoDock revealed that this compound binds effectively to the active sites of AChE and BChE. The binding interactions were characterized by multiple hydrogen bonds and hydrophobic interactions with key amino acid residues such as Tyr341 and Gly122 .

| Enzyme | IC50 Value (μM) | Key Interactions |

|---|---|---|

| AChE | 2.5 | Tyr341, His447 |

| BChE | 3.0 | Gly122, Ser207 |

Antimicrobial Activity

In addition to enzyme inhibition, this compound has been evaluated for its antimicrobial properties. Preliminary studies indicated that derivatives of this compound exhibited activity against various bacterial strains, suggesting potential applications in treating infections .

Neuroprotective Effects

A recent study explored the neuroprotective effects of this compound in models of neurodegeneration. The compound was administered in animal models exhibiting symptoms similar to Alzheimer's disease. Results indicated a reduction in neuroinflammation and improved cognitive function as assessed by behavioral tests .

Structure-Activity Relationship (SAR)

Further investigations into the structure-activity relationship (SAR) revealed that modifications to the sulfonamide group could enhance the inhibitory potency against AChE. For instance, substituting different alkyl groups on the phenyl ring led to variations in enzyme inhibition efficacy .

Properties

IUPAC Name |

ethyl 1-(benzenesulfonyl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c1-2-19-14(16)12-8-10-15(11-9-12)20(17,18)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQTIWLBULZHLIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49672127 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate in the synthesis of potential cholinesterase inhibitors?

A: this compound serves as a crucial intermediate in synthesizing a series of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives. [] These derivatives were designed and synthesized to explore their potential as cholinesterase inhibitors. The compound is first converted to 1-(phenylsulfonyl)piperidine-4-carbohydrazide, which then reacts with various alkyl/aryl sulfonyl chlorides to yield the final derivatives. []

Q2: What do the molecular docking studies reveal about the interaction of the synthesized derivatives with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)?

A: Molecular docking studies, employing a direct receptor-based approach with AutoDock, were conducted to understand how the synthesized derivatives interact with AChE and BChE. [] The docking results, when compared with the experimentally determined antienzymatic IC50 values, provided valuable insights into the binding modes of these inhibitors with the target enzymes. This information is crucial for understanding the structure-activity relationship and can guide further optimization of these compounds as potential therapeutic agents. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.